molecular formula C14H26O2 B1345746 Vinyl laurate CAS No. 2146-71-6

Vinyl laurate

Cat. No.: B1345746
CAS No.: 2146-71-6
M. Wt: 226.35 g/mol
InChI Key: GLVVKKSPKXTQRB-UHFFFAOYSA-N
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Description

Vinyl laurate is an organic compound classified as a vinyl ester. It is derived from lauric acid, a saturated fatty acid commonly found in coconut oil and palm kernel oil. This compound is a colorless liquid with a mild odor and is primarily used in various chemical reactions and industrial applications due to its reactivity and versatility.

Mechanism of Action

Target of Action

Vinyl laurate is primarily targeted by the enzyme Candida antarctica lipase B . This enzyme acts as a catalyst in the transesterification process of this compound .

Mode of Action

This compound acts as an acyl donor during the transesterification of L-α-glycerophosphorylcholine (GPC) in the presence of Candida antarctica lipase B . This interaction results in the formation of lysophosphatidylcholine (LPC) .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the transesterification of this compound with 1-butanol . This process is catalyzed by the enzyme Candida antarctica B .

Pharmacokinetics

The reaction rate of the transesterification process is known to be influenced by the solvation of the substrate and the viscosity of the solvent .

Result of Action

The result of the action of this compound is the formation of lysophosphatidylcholine (LPC) . This is achieved through the transesterification of L-α-glycerophosphorylcholine (GPC), catalyzed by the enzyme Candida antarctica lipase B .

Action Environment

The action of this compound is influenced by the properties of the reaction medium. Natural deep eutectic solvents (NADES) offer a green alternative to conventional organic solvents . The effect of NADES on the reaction can be described by considering the solvent interactions with the substrates, the solvent viscosities, and the enzyme stability in NADES . The initial reaction rate is higher in most NADES than in the reference n-hexane . The increased reaction rate is most likely related to the solvation of the substrate due to a change in the activation energy of the reaction or a change in the conformation of the substrate .

Biochemical Analysis

Biochemical Properties

Vinyl laurate plays a significant role in biochemical reactions, particularly in enzymatic transesterification processes. It interacts with enzymes such as lipase from Candida antarctica B, which catalyzes the transesterification of this compound with 1-butanol . The interaction between this compound and the enzyme involves substrate solvation and changes in the activation energy of the reaction. The enzyme retains part of its activity during the reaction, indicating a stable interaction between this compound and the enzyme .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to form aqueous colloidal microgels by copolymerization with N-isopropylacrylamide, which can affect cell function . The presence of this compound in cellular environments can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, particularly enzymes. This compound binds to the active site of lipase enzymes, facilitating the transesterification reaction. This binding interaction leads to changes in the enzyme’s conformation, enhancing its catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability of this compound and its degradation products can influence its long-term effects on cellular function. Studies have shown that the enzyme retains some of its activity during 24-hour measurements, indicating that this compound remains relatively stable over this period .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl laurate can be synthesized through the esterification of lauric acid with vinyl acetate. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous distillation and purification to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Vinyl laurate undergoes various chemical reactions, including:

    Transesterification: Reaction with alcohols to form different esters.

    Hydrolysis: Reaction with water to produce lauric acid and vinyl alcohol.

    Polymerization: Under certain conditions, this compound can polymerize to form polythis compound.

Common Reagents and Conditions:

    Transesterification: Catalyzed by lipase enzymes or chemical catalysts like sodium methoxide.

    Hydrolysis: Typically carried out under acidic or basic conditions.

    Polymerization: Initiated by free radicals or other polymerization initiators.

Major Products:

    Transesterification: Produces various esters depending on the alcohol used.

    Hydrolysis: Produces lauric acid and vinyl alcohol.

Scientific Research Applications

Vinyl laurate has diverse applications in scientific research, including:

Comparison with Similar Compounds

Vinyl laurate’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethenyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h4H,2-3,5-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVVKKSPKXTQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26246-91-3
Record name Poly(vinyl laurate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26246-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7074953
Record name Dodecanoic acid, ethenyl ester
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Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2146-71-6
Record name Vinyl laurate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vinyl dodecanoate
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Record name Vinyl laurate
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Record name Dodecanoic acid, ethenyl ester
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Record name Dodecanoic acid, ethenyl ester
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Record name Vinyl laurate
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Record name VINYL DODECANOATE
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Synthesis routes and methods I

Procedure details

1,3DLa was easily purified and recovered by crystallization in dry methanol at room temperature (RT) or in hexane at −20° C. (purity >98%). When lauric acid (La) was used as an acyl-donor, solvent was added to dissolve the FFA. Though the method as described in J. Am. Oil Chem. Soc., 1992, 69:955-960, allowed faster reaction rate with high yield of 1,3-DLa (65%), the highest yield (78%) of 1,3-DLa obtained from esterification between glycerol and lauric acid vinyl ester (LaVE) at 0° C. in a solvent-free condition catalyzed by CAL-B after 24 h, as illustrated in FIG. 14. FIG. 14 summarizes data of various synthesis of 1,3-dilaurin. Method1=esterification of glycerol and lauric acid in n-hexane at 0° C. catalyzed by CAL-B; Method2=esterification of glycerol and lauric acid vinyl ester in a solvent-free condition at 0° C. catalyzed by CAL-B; Method3 (Schneider's method)=esterification of glycerol (immobilized on silica gel) and lauric acid vinyl ester in MTBE at room temperature catalyzed by Lipozyme RM IM™ (Eurzyme, Dublin, Ireland). (DG=1,3-dilaurin, MG=1-monolaurin). LaVE, as acyl donor, allowed higher yield and faster reaction with less amount of MG than La.
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

51.5 g of vinyl acetate and 20 g (0.1 mole) of lauric acid were introduced into a 100-ml two-necked round-bottomed flask. The acid was dissolved by warming and 0.4 g of mercuric acetate was added under a stream of nitrogen. The mixture was thus maintained for 30 minutes at ambient temperature, with magnetic stirring, under nitrogen. Two drops of sulfuric acid (95%) were then added and the reaction mixture was heated under reflux for 3 hours. It was then permitted to cool to ambient temperature and 0.21 g of sodium acetate was then added.
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric acetate
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.21 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Vinyl laurate
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Vinyl laurate
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Customer
Q & A

Q1: What is the molecular formula and weight of Vinyl laurate?

A1: The molecular formula of this compound is C14H26O2, and its molecular weight is 226.36 g/mol.

Q2: What is the significance of the gelling behavior observed in Poly(N-isopropylacrylamide-co-vinyl laurate) microgel dispersions? []

A2: Research has shown that these microgels, when heated in a NaCl electrolyte solution, can form irreversible flocs and macroscopic gels above a specific electrolyte concentration. [] This behavior is attributed to the hydrophobic interactions between the this compound chains, offering potential for applications in drug delivery, sensors, and other fields. []

Q3: How does the addition of this compound to Polyvinyl acetate impact its properties? [, , , ]

A3: Copolymerizing this compound with Polyvinyl acetate enhances the copolymer's resistance to saponification, making it suitable for applications on alkaline surfaces like cement. [] These copolymers also find use in chewing gum bases, enhancing specific properties and potentially improving oxidation stability, aroma, and taste. [, , ]

Q4: What role does this compound play in modifying the properties of cotton fabrics? []

A4: this compound can be grafted onto cotton fabric using microwave plasma treatment. [] This grafting process imparts excellent water repellency to the fabric, with the treatment demonstrating good durability even after repeated laundering. []

Q5: Can this compound be used to modify starch for specific applications? [, , ]

A5: Yes, starch laurate, synthesized by reacting starch with this compound, has shown potential as a biodegradable plastic. [] The degree of substitution (DS) of laurate in starch influences its properties, such as crystallinity, melting point, and degradation temperature. [] This modification can also impact the mechanical properties of starch films, such as elongation, opacity, tensile strength, and water vapor permeability. [] For instance, incorporating starch laurate with a DS of 0.3 into mango kernel starch films improved their elongation and opacity while reducing tensile strength and water vapor permeability. []

Q6: How is this compound utilized in enzymatic synthesis reactions?

A6: this compound acts as an efficient acyl donor in lipase-catalyzed transesterification reactions. Its use simplifies the reaction process and allows for milder reaction conditions compared to traditional chemical methods.

Q7: Can you provide specific examples of compounds synthesized using this compound in enzymatic reactions?

A7: Several examples include:

  • Sugar fatty acid esters: this compound is used to synthesize sugar fatty acid esters like glucose laurate [], sucrose laurate [, , ], and lactulose laurate []. These compounds are valuable biosurfactants with applications in food, pharmaceutical, and cosmetic industries.
  • Rhamnose esters: Lipase from Pseudomonas stutzeri effectively catalyzes the transesterification of rhamnose with this compound to synthesize 4-O-acylrhamnose with high conversion and regioselectivity. []
  • (-)-Epigallocatechin-3-O-gallate (EGCG) lauroyl derivatives: Enzymatic transesterification of EGCG with this compound produces lipophilic EGCG derivatives with improved antioxidant properties compared to the parent EGCG. []

Q8: How do different lipases affect the regioselectivity of this compound transesterification reactions?

A8: Different lipases exhibit varying regioselectivity towards specific hydroxyl groups on the substrate. For instance, in the acylation of lactulose with this compound:

  • Candida antarctica lipase B (Novozym 435) predominantly yields a monoester at the 1-O- position. []
  • Thermomyces lanuginosus lipase (Lipozyme® TL IM) favors acylation at the 6′-O- position. []

Q9: How do reaction conditions influence the enzymatic synthesis of compounds using this compound?

A9: Reaction parameters, such as temperature, solvent, molar ratio of substrates, and enzyme origin, significantly influence the yield, regioselectivity, and reaction rate. For instance, in the synthesis of rhamnose esters:

  • Temperature: Optimal temperature for maximum conversion was found to be 35°C. []
  • Solvent: Hydrophilic solvents, such as tetrahydrofuran (THF) and acetone, led to higher conversions compared to more hydrophobic solvents. []
  • Molar ratio: A 1:3 molar ratio of rhamnose to this compound was found to be optimal. []
  • Acyl donor chain length: Short and medium chain acyl donors (C4-C10) resulted in faster reactions compared to longer chain acyl donors. []

Q10: How has computational chemistry been applied to understand this compound's role in enzymatic reactions?

A10: Computational methods like molecular modeling and docking studies help elucidate the interactions between this compound, the enzyme, and the substrate in the reaction. For instance, in the study of sucrose transesterification with this compound:

  • Computational conformational searches were used to understand the regioselective transesterification by lipases from Candida antarctica B and Thermomyces lanuginosus. []
  • These simulations helped rationalize the broader specificity of Candida antarctica lipase B compared to Thermomyces lanuginosus lipase. []

Q11: How does this compound contribute to the stability of formulations?

A11: this compound, when incorporated into polymeric formulations like chewing gum bases, can enhance their oxidative stability. [] This effect is likely due to the hydrophobic nature of this compound, which might limit the accessibility of oxygen and pro-oxidants to susceptible components in the formulation.

Q12: What is the environmental impact of this compound?

A13: While this compound itself does not have extensive research on its environmental impact, its use in producing biodegradable materials like starch laurate [] suggests a potential for more sustainable applications compared to conventional plastics.

Q13: Are there any efforts to improve the sustainability of this compound production or its applications?

A14: Research is exploring greener alternatives for chemical synthesis, such as using densified CO2 as a solvent in the production of starch laurate. [] These approaches aim to minimize the environmental footprint associated with this compound's production and use.

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